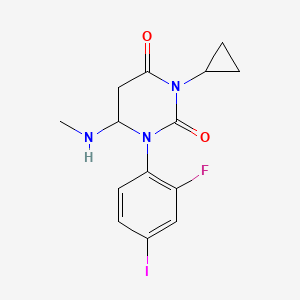
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine and iodine-substituted phenyl ring, and a diazinane-2,4-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed C-H arylation reactions, which allow for the selective introduction of aryl groups onto the diazinane core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine and iodine substituents on the phenyl ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone-containing derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopropyl-1-(2-fluoro-4-chlorophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione
- 3-Cyclopropyl-1-(2-fluoro-4-bromophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione
- 3-Cyclopropyl-1-(2-fluoro-4-methylphenyl)-6-(methylamino)-1,3-diazinane-2,4-dione
Uniqueness
The uniqueness of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorine and iodine on the phenyl ring, along with the cyclopropyl group, makes it particularly interesting for medicinal chemistry applications, as these substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties.
Propiedades
Fórmula molecular |
C14H15FIN3O2 |
|---|---|
Peso molecular |
403.19 g/mol |
Nombre IUPAC |
3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H15FIN3O2/c1-17-12-7-13(20)18(9-3-4-9)14(21)19(12)11-5-2-8(16)6-10(11)15/h2,5-6,9,12,17H,3-4,7H2,1H3 |
Clave InChI |
CVAJNFHKGAEJIO-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride](/img/structure/B12357508.png)
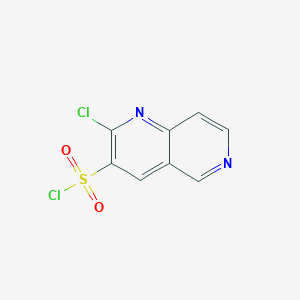
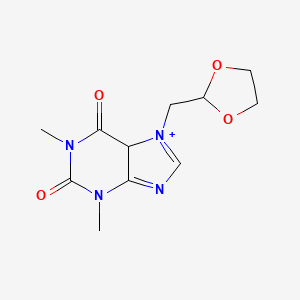
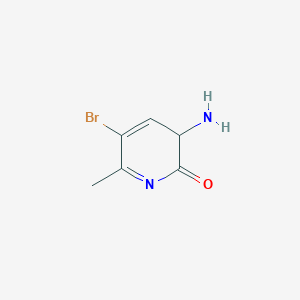
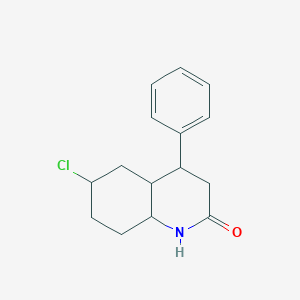
![1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12357541.png)
![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12357545.png)
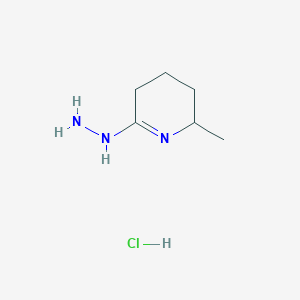
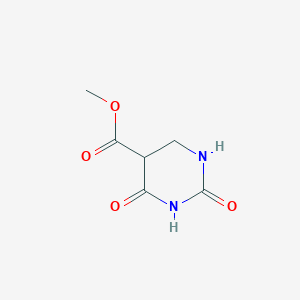

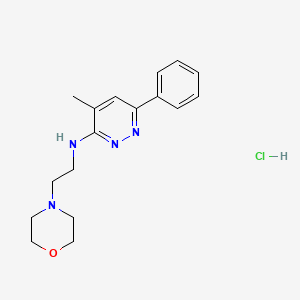
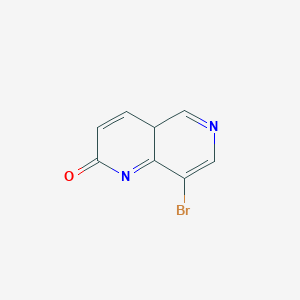
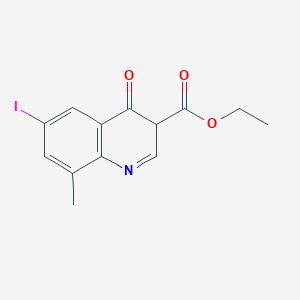
![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)
